丝氨酸-丙氨酸

描述

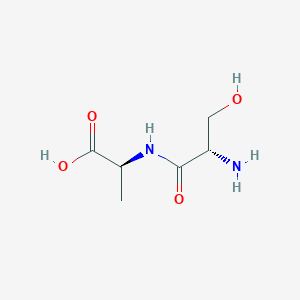

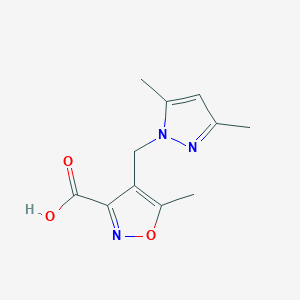

Ser-Ala, or serine-alanine, is an amino acid combination found in many foods and is an essential component of many biochemical processes. It is a combination of two amino acids, serine and alanine, and is an important building block for proteins, enzymes, and other molecules in the body. Ser-Ala has been studied extensively in recent years to understand its role in various biochemical and physiological processes.

科学研究应用

1. 氨基酸错译及其功能后果

丝氨酸(Ser)和丙氨酸(Ala)对于理解氨基酸错译的影响至关重要。丙氨酰-tRNA合成酶(AlaRS)将丝氨酸误认为丙氨酸而引起的错译具有深远的功能后果。研究表明,在这种情况下,细菌和小鼠都面临着比甘氨酸更大的丝氨酸带来的挑战。AlaRS编辑中心和广泛分布的AlaXps(独立的、基因组编码的编辑蛋白,可清除Ser-tRNAAla)作为两个检查点,以防止导致疾病的错译。这种同时错误掺入较小(甘氨酸)和较大(丝氨酸)氨基酸的矛盾表明,自然设计的AlaRS存在着深刻的冲突 (Guo 等人,2009)。

2. 在核糖核酸酶活性和特异性中的作用

研究了丝氨酸在核糖核酸酶的活性和特异性中的作用,特别关注了核糖核酸酶A的COOH末端十四肽。研究发现,含有Ser-123和Ala-123的肽表现出不同的活性,表明Ser-123的羟基在底物结合和催化活性中起着重要作用,特别是对于尿苷底物 (Hodges & Merrifield,1975)。

3. tRNA合成酶中的编辑和氨基酸歧视

来自古生菌嗜热栖热球菌的AlaX的结构阐明了丙氨酸在编辑位点歧视的分子基础。这些与锌和非同源氨基酸L-丝氨酸复合的结构表明,结合丝氨酸的β-亚甲基附近的保守Thr-30羟基负责将非同源丝氨酸与同源丙氨酸区分开来。这一发现对于理解tRNA(Ala)编辑中的化学歧视至关重要 (Sokabe 等人,2005)。

4. 对酶机制和底物结合的影响

对5-氨基乙酰丙酸合酶(ALAS)(一种依赖于吡哆醛5'-磷酸(PLP)的酶)的研究表明,一个保守的活性位点丝氨酸(Ser-254)对于形成一个有能力的催化复合物至关重要。这是通过将琥珀酰辅酶A结合与酶构象平衡偶联来实现的。该研究表明,Ser-254在PLP依赖性酶的α-氧胺合酶家族中底物结合和酶促机制中起着至关重要的作用 (Lendrihas 等人,2009)。

5. 调节生物的适应性觅食行为

在秀丽隐杆线虫中,丝氨酸外消旋酶同源物SERR-1和d-氨基酸氧化酶DAA0-1分别参与合成和降解d-丝氨酸和d-丙氨酸,已被发现控制适应性觅食行为。这项研究提供了对这些d-氨基酸通过作用于NMDA受体诱导远程扩散行为的作用的见解 (Saitoh 等人,2020)。

未来方向

: Koyama, D., Sun, X., Sasai, M., Matsumura, S., Inoue, K., & Ohinata, K. (2019). Ser-Tyr and Asn-Ala, vasorelaxing dipeptides found by comprehensive screening, reduce blood pressure via different age-dependent mechanisms. Aging (Albany NY), 11, 9492–9499. Read more : A reconnaissance DFT study of the full conformational analysis of N− … (2020). Journal of Molecular Modeling, 26(1), 1–9. Read more : In-silico study: docking simulation and molecular dynamics of … (2023). 3 Biotech, 13(3), 1–11. Read more

作用机制

Target of Action

Ser-Ala, also known as H-SER-ALA-OH, is a dipeptide composed of the amino acids serine (Ser) and alanine (Ala). It is primarily targeted by enzymes known as proteases, specifically serine proteases . These enzymes play a vital role in a variety of biological processes, including protein degradation and regulation of physiological responses .

Mode of Action

Serine proteases interact with Ser-Ala by cleaving the peptide bond that joins the amino acids together . This cleavage is facilitated by the hydroxyl group in the serine residue of the enzyme, which acts as a nucleophile . The process involves several catalytic strategies common in enzymatic catalysis .

Biochemical Pathways

The cleavage of Ser-Ala by serine proteases is part of the broader protein degradation pathway. This pathway is essential for maintaining protein homeostasis within cells . Additionally, the formation of dipeptides like Ser-Ala is a crucial step in the biosynthesis of proteins, which starts from amino acids like glutamic acid .

Pharmacokinetics

It’s worth noting that peptides generally have good bioavailability when administered parenterally .

Result of Action

The cleavage of Ser-Ala by serine proteases results in the individual amino acids serine and alanine, which can be further metabolized or used in protein synthesis. This process is essential for various biological functions, including cell growth and repair .

Action Environment

The action of Ser-Ala is influenced by various environmental factors. For instance, the activity of serine proteases, which target Ser-Ala, can be affected by factors such as pH and temperature . Additionally, the stability and efficacy of Ser-Ala may be influenced by its storage and handling conditions .

生化分析

Biochemical Properties

Serine-Alanine plays a vital role in biochemical reactions, particularly in the context of protein synthesis and metabolism. It interacts with several enzymes, proteins, and other biomolecules. For instance, Serine-Alanine is known to interact with alanine decarboxylase and serine decarboxylase, which catalyze the decarboxylation of alanine and serine, respectively . These interactions are essential for the biosynthesis of ethylamine, a precursor for theanine production in tea plants . The nature of these interactions involves the binding of Serine-Alanine to the active sites of these enzymes, facilitating the decarboxylation process.

Cellular Effects

Serine-Alanine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, Serine-Alanine has been shown to affect the activity of certain kinases and phosphatases, which are crucial for cell signaling . Additionally, Serine-Alanine can modulate gene expression by interacting with transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, such as alterations in the levels of metabolites and the flux through metabolic pathways.

Molecular Mechanism

The molecular mechanism of Serine-Alanine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Serine-Alanine binds to specific sites on enzymes like alanine decarboxylase and serine decarboxylase, leading to their activation or inhibition . This binding can result in conformational changes in the enzymes, affecting their catalytic activity. Additionally, Serine-Alanine can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Serine-Alanine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that Serine-Alanine is relatively stable under physiological conditions, but it can degrade over time, especially under extreme pH or temperature conditions . Long-term exposure to Serine-Alanine in in vitro or in vivo studies has been associated with changes in cellular function, such as alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of Serine-Alanine vary with different dosages in animal models. At low doses, Serine-Alanine has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At high doses, Serine-Alanine can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects.

Metabolic Pathways

Serine-Alanine is involved in several metabolic pathways, including amino acid metabolism and the biosynthesis of ethylamine . It interacts with enzymes such as alanine decarboxylase and serine decarboxylase, which play crucial roles in these pathways. The presence of Serine-Alanine can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, Serine-Alanine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of Serine-Alanine, ensuring its proper localization and accumulation within cells . The distribution of Serine-Alanine can influence its activity and function, as it needs to be present in specific cellular compartments to exert its effects.

Subcellular Localization

The subcellular localization of Serine-Alanine is critical for its activity and function. Serine-Alanine is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, Serine-Alanine may be localized to the mitochondria, where it can participate in metabolic processes. The localization of Serine-Alanine can affect its interactions with other biomolecules and its overall biochemical activity.

属性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-3(6(11)12)8-5(10)4(7)2-9/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJMZMUVNKEENT-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426566 | |

| Record name | CHEMBL192867 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Serylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

6403-17-4 | |

| Record name | L-Seryl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6403-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHEMBL192867 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Serylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1277145.png)